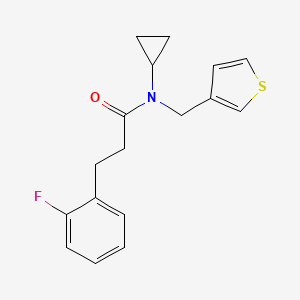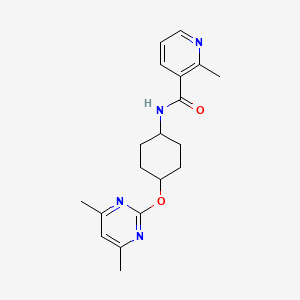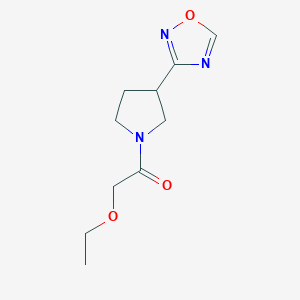
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide, commonly known as DPA-T, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of the compound thiazolidinedione, which is known for its insulin-sensitizing properties. DPA-T has been found to have a range of potential applications in the fields of biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
Synthesis and Pharmacological Applications
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(thiophen-3-yl)acetamide and related derivatives have been synthesized and evaluated across several studies for various pharmacological activities. For instance, compounds synthesized from similar structures have shown significant anti-inflammatory activity, as demonstrated by Sunder and Maleraju (2013) who synthesized eight derivatives that showed varying degrees of anti-inflammatory effects, with some compounds demonstrating significant activity (Sunder & Maleraju, 2013). Similarly, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated them for their antitumor activity, finding some compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant and Anti-inflammatory Properties
A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and evaluated for their anti-inflammatory and antioxidant activities. Compounds in this series, such as 4k and 4l, exhibited good antioxidant activity across multiple assays, while compounds like 4a, 4h, and 4i showed excellent anti-inflammatory activity, highlighting the potential therapeutic applications of these molecules in managing oxidative stress and inflammation (Koppireddi et al., 2013).
Antimicrobial Activity
Newly synthesized derivatives of this compound have also been tested for antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) developed a series of thiazolidin-4-one derivatives that exhibited potential antimicrobial activity against various bacterial and fungal strains, indicating the versatility of these compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Optoelectronic Properties
Moreover, the optoelectronic properties of thiazole-based polythiophenes, including derivatives similar to this compound, have been explored. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resulting conducting polymers, revealing potential applications in electronic and photonic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15(8-12-6-7-24-11-12)18-14(13-4-2-1-3-5-13)9-19-16(21)10-23-17(19)22/h1-7,11,14H,8-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCJGCODGNMJNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![1-Cyanospiro[2.3]hexane-1-carboxylic acid](/img/structure/B2668232.png)



![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)

![N-(4-acetylphenyl)-2-[[3-(2-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2668241.png)

![methyl 3-cyano-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2668243.png)


